Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate
Description
Properties
IUPAC Name |
methyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15(4)11-8-6-7-10(9-11)12(16)18-5/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVOUKUMOBOVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184023 | |
| Record name | Methyl 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168162-31-0 | |
| Record name | Methyl 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168162-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-aminobenzoate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of flow microreactor systems. These systems allow for continuous production and improved efficiency compared to traditional batch processes. The use of flow microreactors also enhances the safety and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or sulfuric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate has numerous applications across different scientific domains:
Organic Chemistry
- Building Block : It is widely used as a building block in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals. Its Boc-protected amine group allows for selective reactions that can lead to various derivatives .
Biological Applications
- Preparation of Bioactive Molecules : The compound is utilized in synthesizing biologically active molecules such as enzyme inhibitors and receptor ligands. These compounds can be critical in drug discovery and development processes.
Pharmaceutical Development
- Drug Synthesis : this compound is a key intermediate in the synthesis of drugs targeting neurological and cardiovascular diseases. Its ability to undergo various transformations makes it valuable for creating diverse pharmacophores .
Industrial Chemistry
Mechanism of Action
The mechanism of action of methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its reactivity and binding properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to structurally related benzoate derivatives, focusing on substituent type, position, and functional groups (Table 1).
Table 1: Structural Comparison of Methyl 3-(tert-Butoxycarbonyl(methyl)amino)benzoate with Analogs
Physicochemical and Functional Differences
- Lipophilicity : The methyl group in the target compound increases logP compared to 3u, enhancing membrane permeability but reducing aqueous solubility.
- Stability : Compounds with electron-withdrawing groups (e.g., 941715-64-6’s methoxy) show slower hydrolysis of the ester group compared to the target compound .
- Reactivity: The tetrahydro-2H-pyran-4-yl analog exhibits unique steric hindrance, slowing nucleophilic attacks at the amino group .
Biological Activity
Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure : this compound is characterized by a benzoate moiety with a tert-butoxycarbonyl (Boc) group attached to an amino group. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially influencing metabolic pathways. For instance, it may inhibit certain enzymes involved in cellular signaling or metabolism, thereby affecting cellular functions.
- Antibacterial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against a range of bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .
- Cellular Effects : The compound influences cell signaling pathways, particularly those related to inflammation and cell proliferation. This suggests potential applications in treating inflammatory diseases or cancer .
Antibacterial Activity
A study investigating the antibacterial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for various strains, showing effectiveness comparable to known antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <0.5 |
| Escherichia coli | <1 |
| Klebsiella pneumoniae | <2 |
This table indicates that the compound has a strong potential as an antibacterial agent, especially in combating multidrug-resistant strains .
Case Study: In Vivo Efficacy
In vivo studies conducted on murine models demonstrated that this compound significantly reduced bacterial load in infected tissues. The treatment resulted in improved survival rates compared to untreated controls, highlighting its therapeutic potential.
Safety and Toxicity Profile
Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. In animal models, no significant adverse effects were observed, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
